![molecular formula C19H18N2O2S B2937501 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide CAS No. 1003976-94-0](/img/structure/B2937501.png)

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .

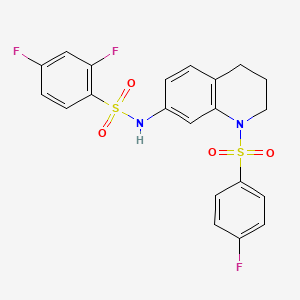

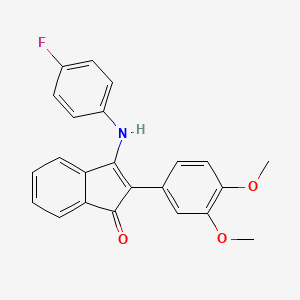

Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring. It also has an allyl group, a methoxy group, and an amide group attached to it .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions. The specific reactions this compound can undergo would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the benzothiazole ring might make the compound aromatic and relatively stable. The allyl group could make the compound reactive in certain conditions .Scientific Research Applications

Antimicrobial Activity

A study by Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, demonstrating significant in vitro antibacterial and antifungal activities. This suggests potential therapeutic interventions for treating microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Photochemical Properties for Photodynamic Therapy

Pişkin et al. (2020) explored the photochemical properties of new zinc phthalocyanine derivatives, indicating their utility in photodynamic therapy (PDT) for cancer treatment. The compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Precursor for Medical Imaging

Jing (2004) synthesized an intermediate of 18F-fallypride from 2-hydroxy-3-methoxybenzoic acid methyl ester, showcasing the role of such compounds in developing radiotracers for PET imaging. This highlights its importance in medical diagnostics and research (Jing, 2004).

Hypoglycemic and Hypolipidemic Activity

Mehendale-Munj et al. (2011) reported the synthesis and evaluation of novel thiazolidinedione ring-containing molecules, demonstrating significant reduction in blood glucose, cholesterol, and triglyceride levels in high-fat diet fed rats. This research indicates potential applications in managing type-2 diabetes and associated lipid disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Mechanism of Action

Mode of Action

Compounds with similar structures have been observed to exhibit photophysical phenomena in different solvents . The solvent effect on the hydrogen bond dynamical process has been analyzed theoretically . The degree of charge transfer gradually increased with an increase in solvent polarity . This suggests that the compound’s interaction with its targets and any resulting changes could be influenced by the solvent environment.

Biochemical Pathways

aureus used in a study . This compound induces overexpression of proteases in S. aureus causing lysis of its biofilms and killing the bacteria .

Result of Action

aureus, causing lysis of its biofilms and killing the bacteria . This suggests that (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide may have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the solvent environment can affect the hydrogen bond dynamical process . The degree of charge transfer gradually increased with an increase in solvent polarity . This suggests that the compound’s action could be influenced by the solvent environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-4-11-21-17-15(23-3)9-6-10-16(17)24-19(21)20-18(22)14-8-5-7-13(2)12-14/h4-10,12H,1,11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMSZINCFKLONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2937419.png)

![1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B2937420.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2937424.png)

![6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2937430.png)

![N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2937433.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2937436.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2937438.png)